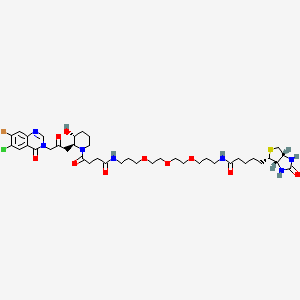
Biotin-PEG3-amide-C2-CO-Halofuginone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG3-amide-C2-CO-Halofuginone is a derivative of halofuginone, a natural product known for its anti-inflammatory and immunomodulatory activities. This compound is particularly significant in cancer research due to its potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-amide-C2-CO-Halofuginone involves multiple steps, starting with the derivatization of halofuginone. The process typically includes the following steps:
Activation of Halofuginone: Halofuginone is first activated by reacting with a suitable reagent to introduce a functional group that can further react with polyethylene glycol (PEG).
PEGylation: The activated halofuginone is then reacted with PEG3 to form a PEGylated intermediate. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Amidation: The PEGylated intermediate is then reacted with biotin to form the final product, this compound. This step typically involves the use of amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as purification steps such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG3-amide-C2-CO-Halofuginone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .
Aplicaciones Científicas De Investigación
Biotin-PEG3-amide-C2-CO-Halofuginone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving protein interactions and cellular processes due to its biotin moiety, which allows for easy detection and purification.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents due to its unique chemical properties
Mecanismo De Acción
Biotin-PEG3-amide-C2-CO-Halofuginone exerts its effects through multiple molecular targets and pathways. The compound is known to inhibit proline hydroxylase, an enzyme involved in collagen synthesis, thereby reducing fibrosis and tumor growth. Additionally, it modulates the activity of various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Halofuginone: The parent compound with anti-inflammatory and immunomodulatory properties.
Biotin-PEG3-amide-C2-CO-Halofuginone: A derivative with enhanced solubility and bioavailability due to PEGylation.
Other PEGylated Halofuginone Derivatives: Compounds with similar structures but different PEG chain lengths or functional groups.
Uniqueness
This compound stands out due to its combination of biotin, PEG, and halofuginone moieties. This unique structure enhances its solubility, stability, and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C40H57BrClN7O10S |
|---|---|
Peso molecular |
943.3 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C40H57BrClN7O10S/c41-28-22-30-27(21-29(28)42)39(55)48(25-45-30)23-26(50)20-32-33(51)6-3-13-49(32)37(54)10-9-36(53)44-12-5-15-58-17-19-59-18-16-57-14-4-11-43-35(52)8-2-1-7-34-38-31(24-60-34)46-40(56)47-38/h21-22,25,31-34,38,51H,1-20,23-24H2,(H,43,52)(H,44,53)(H2,46,47,56)/t31-,32-,33+,34-,38-/m0/s1 |
Clave InChI |
STZBOEYXCXXECB-MKSXXCPVSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O |
SMILES canónico |
C1CC(C(N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















